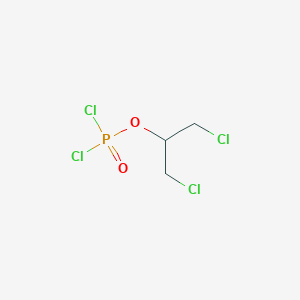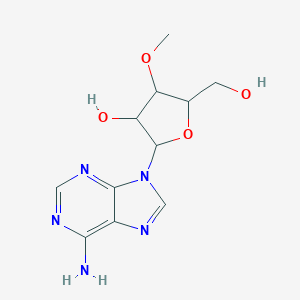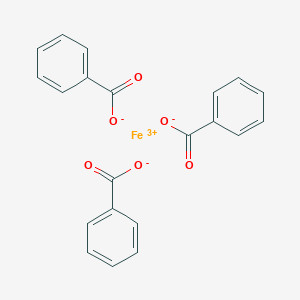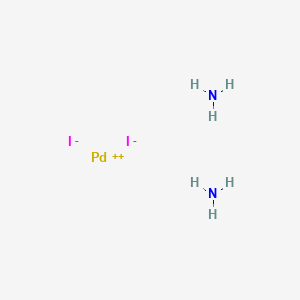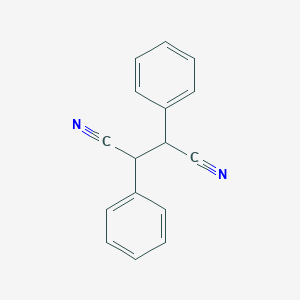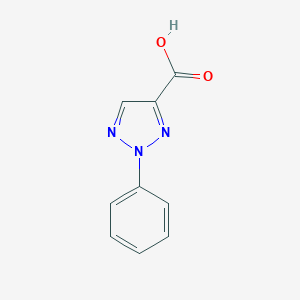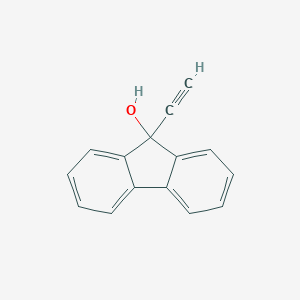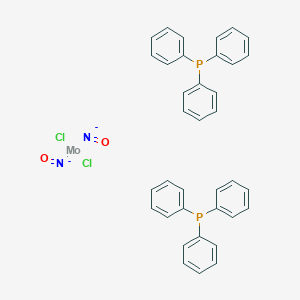
Dichlorodinitrosylbis(triphenylphosphine)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodinitrosylbis(triphenylphosphine)molybdenum, commonly known as Mo(NO)2Cl2(PPh3)2, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties. This compound is a coordination complex of molybdenum that is widely used in scientific research applications.
Mecanismo De Acción
The mechanism of action of Mo(NO)2Cl2(PPh3)2 is not fully understood. However, it is believed that the compound can act as a nitric oxide (NO) donor. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. Mo(NO)2Cl2(PPh3)2 can release NO under certain conditions, which can then bind to various proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
Mo(NO)2Cl2(PPh3)2 has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In vivo studies have shown that the compound can reduce blood pressure by inducing vasodilation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mo(NO)2Cl2(PPh3)2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations. It is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research. One direction is the development of novel materials with unique properties using Mo(NO)2Cl2(PPh3)2 as a precursor. Another direction is the study of the compound's mechanism of action in more detail, particularly its role as a NO donor. Additionally, the compound could be used in the development of new drugs for the treatment of various diseases such as cancer and hypertension.
Conclusion
In conclusion, Mo(NO)2Cl2(PPh3)2 is a versatile compound that has gained significant attention in the field of chemistry due to its unique properties. It is a stable compound that can be easily synthesized and stored and has several advantages for lab experiments. However, it is highly toxic and has limited solubility in water. The compound has been extensively used in scientific research applications and has shown various biochemical and physiological effects. There are several future directions for the use of Mo(NO)2Cl2(PPh3)2 in scientific research, particularly in the development of novel materials and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of Mo(NO)2Cl2(PPh3)2 involves the reaction of MoCl5 with PPh3 in the presence of a reducing agent such as sodium dithionite. The reaction results in the formation of MoCl4(PPh3)2, which is then treated with NO gas to form Mo(NO)2Cl2(PPh3)2. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Mo(NO)2Cl2(PPh3)2 has been extensively used in scientific research applications due to its unique properties. It is a versatile compound that has been used in a variety of fields such as catalysis, biochemistry, and materials science. In catalysis, Mo(NO)2Cl2(PPh3)2 has been used as a catalyst in various reactions such as hydrogenation, isomerization, and oxidation. In biochemistry, it has been used as a tool to study the mechanism of action of enzymes. In materials science, it has been used to synthesize novel materials with unique properties.
Propiedades
Número CAS |
14730-11-1 |
|---|---|
Nombre del producto |
Dichlorodinitrosylbis(triphenylphosphine)molybdenum |
Fórmula molecular |
C36H30Cl2MoN2O2P2-2 |
Peso molecular |
751.429122 |
Nombre IUPAC |
dichloromolybdenum;nitroxyl anion;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2ClH.Mo.2NO/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2*1-2/h2*1-15H;2*1H;;;/q;;;;+2;2*-1/p-2 |
Clave InChI |
MWZYXEBAPYNOBP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O.Cl[Mo]Cl |
Sinónimos |
dichlorodinitrosylbis(triphenylphosphine)molybdenum |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





